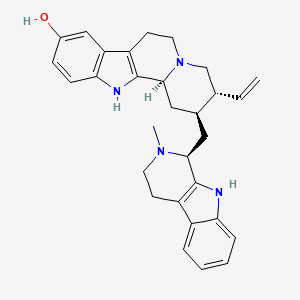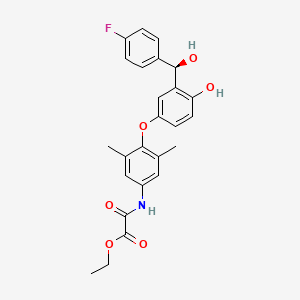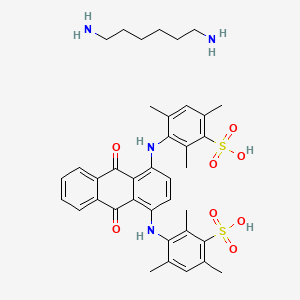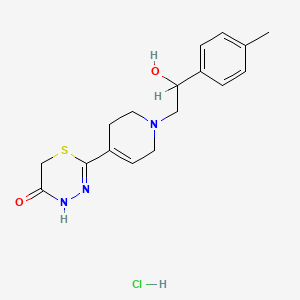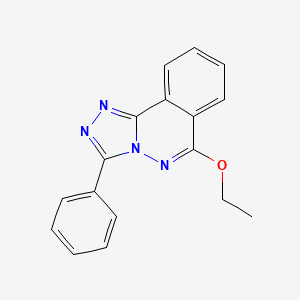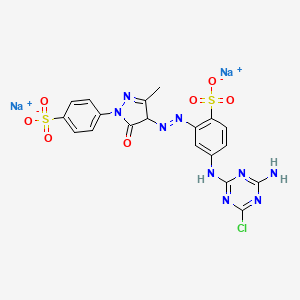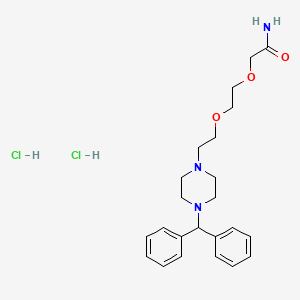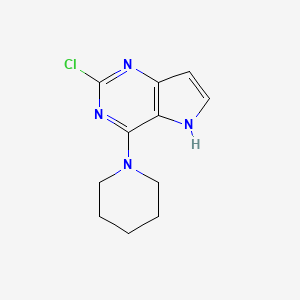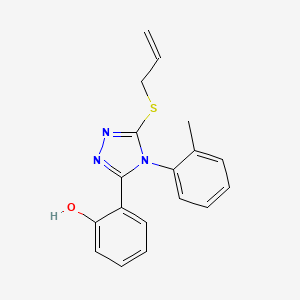![molecular formula C24H21ClN6OS2 B12729527 9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-53-2](/img/structure/B12729527.png)
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule that features a unique tetracyclic structure with multiple heteroatoms, including nitrogen, sulfur, and chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The chlorophenyl, furan-2-ylmethyl, and carbothioamide groups could be introduced through substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts could be employed to increase the efficiency of key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thia group could be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups could be reduced to amines.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid could be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst could be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It could be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure could make it a candidate for studying interactions with biological macromolecules.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the tetracyclic core could allow it to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: This compound itself.
Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of multiple heteroatoms, which could confer unique chemical and biological properties.
Properties
CAS No. |
132418-53-2 |
|---|---|
Molecular Formula |
C24H21ClN6OS2 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C24H21ClN6OS2/c1-14-28-29-20-12-26-22(16-6-2-3-7-18(16)25)21-17-8-9-30(13-19(17)34-23(21)31(14)20)24(33)27-11-15-5-4-10-32-15/h2-7,10H,8-9,11-13H2,1H3,(H,27,33) |
InChI Key |
XLVFRZJXIMWQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NCC5=CC=CO5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



